molecular formula C21H17NO4 B7478892 4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid

4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid

Cat. No. B7478892
M. Wt: 347.4 g/mol
InChI Key: OWSRHBTZNUCAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid, also known as PPB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have a number of biochemical and physiological effects, making it an important tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid is not fully understood, but it is believed to involve the binding of the compound to the active site of enzymes, thereby inhibiting their activity. 4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid has been shown to be a competitive inhibitor of some enzymes, while it acts as a non-competitive inhibitor of others.
Biochemical and Physiological Effects:
4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. This compound has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid in lab experiments is its ability to selectively inhibit the activity of specific enzymes, making it an important tool for studying the function of these enzymes in various biological processes. However, one limitation of using 4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are a number of potential future directions for research involving 4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid, including the development of more selective inhibitors of specific enzymes, the investigation of the compound's effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully understand the mechanism of action of 4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid and its potential side effects.

Synthesis Methods

4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid can be synthesized through a number of different methods, including the reaction of 4-methylbenzoic acid with 2-(phenylcarbamoyl)phenol in the presence of a catalyst such as sulfuric acid. Other methods include the reaction of 4-hydroxybenzaldehyde with 2-(phenylcarbamoyl)phenol in the presence of a base such as sodium hydroxide.

Scientific Research Applications

4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and drug discovery. This compound has been shown to be effective in inhibiting the activity of a number of different enzymes, including proteases, kinases, and phosphatases.

properties

IUPAC Name

4-[[2-(phenylcarbamoyl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-20(22-17-6-2-1-3-7-17)18-8-4-5-9-19(18)26-14-15-10-12-16(13-11-15)21(24)25/h1-13H,14H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSRHBTZNUCAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.